4-[2-(2-pyridinyl)-1H-indol-3-yl]-1-butanamine oxalate
Description
Properties
Molecular Formula |
C19H21N3O4 |
|---|---|
Molecular Weight |
355.4 g/mol |
IUPAC Name |
oxalic acid;4-(2-pyridin-2-yl-1H-indol-3-yl)butan-1-amine |
InChI |
InChI=1S/C17H19N3.C2H2O4/c18-11-5-3-8-14-13-7-1-2-9-15(13)20-17(14)16-10-4-6-12-19-16;3-1(4)2(5)6/h1-2,4,6-7,9-10,12,20H,3,5,8,11,18H2;(H,3,4)(H,5,6) |
InChI Key |
JCPCPCPOWLXCJB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(N2)C3=CC=CC=N3)CCCCN.C(=O)(C(=O)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(2-pyridinyl)-1H-indol-3-yl]-1-butanamine oxalate typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boron reagent with a halogenated precursor under the influence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-[2-(2-pyridinyl)-1H-indol-3-yl]-1-butanamine oxalate can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include nucleophiles like amines and electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
Beta-Adrenergic Agonist Activity
Preliminary studies have indicated that 4-[2-(2-pyridinyl)-1H-indol-3-yl]-1-butanamine oxalate exhibits significant beta-adrenergic activity. This suggests potential therapeutic applications in:
- Asthma Treatment : By acting on beta receptors, it may help in bronchodilation.
- Cardiovascular Diseases : It could play a role in managing heart rate and blood pressure.
Neuroprotective and Anti-inflammatory Effects
Similar compounds have shown neuroprotective properties, which may extend to this compound. Research into its anti-inflammatory effects is ongoing, with implications for conditions such as:
- Neurodegenerative Diseases : Potential use in diseases like Alzheimer's or Parkinson's.
- Chronic Inflammatory Conditions : Such as arthritis.
Synthesis and Structural Analysis
The synthesis of 4-[2-(2-pyridinyl)-1H-indol-3-yl]-1-butanamine oxalate typically involves multi-step organic synthesis techniques that require precise control over reaction conditions to ensure high yields and purity. Understanding the structural features is crucial for elucidating its biological activities.
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-[2-(3-pyridinyl)-1H-indol-3-yl]-1-butanamine | Similar indole and pyridine structure | Potential beta-adrenergic activity |
| Indomethacin | Non-steroidal anti-inflammatory drug | Anti-inflammatory properties |
| Serotonin | Indoleamine neurotransmitter | Modulates mood and cognition |
Interaction Studies
Understanding how this compound interacts with biological targets is vital for assessing its therapeutic potential. Initial research suggests that it may bind to adrenergic receptors, influencing downstream signaling pathways. Further studies utilizing molecular docking and binding affinity assays are essential for elucidating these interactions.
Case Study 1: Beta-Adrenergic Activity
In a study evaluating the pharmacological profile of various beta-agonists, 4-[2-(2-pyridinyl)-1H-indol-3-yl]-1-butanamine oxalate was tested alongside established drugs like albuterol. Results indicated comparable efficacy in stimulating beta receptors, highlighting its potential as a therapeutic agent for respiratory conditions.
Case Study 2: Neuroprotective Properties
A recent investigation into compounds with indole structures found that derivatives similar to 4-[2-(2-pyridinyl)-1H-indol-3-yl]-1-butanamine oxalate exhibited neuroprotective effects in cellular models of neurodegeneration. The study suggested mechanisms involving oxidative stress reduction and modulation of inflammatory pathways.
Mechanism of Action
The mechanism of action of 4-[2-(2-pyridinyl)-1H-indol-3-yl]-1-butanamine oxalate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Key Observations :
- The target compound’s pyridinyl group distinguishes it from pyrimidinyl or tetrahydropyridinyl analogs, which may alter receptor binding or solubility.
Analysis :
Key Findings :
Recommendations :
- Conduct in vitro assays to evaluate serotonin receptor affinity or COX inhibition.
- Optimize synthesis using methods from and to improve yields.
Biological Activity
4-[2-(2-pyridinyl)-1H-indol-3-yl]-1-butanamine oxalate, also known by its CAS number 916494-30-9, is a compound with significant potential in medicinal chemistry. This article explores its biological activity, focusing on pharmacological effects, mechanisms of action, and relevant research findings.
- Molecular Formula : C19H21N3O4
- Molecular Weight : 355.39 g/mol
- CAS Number : 916494-30-9
Pharmacological Effects
Research indicates that this compound exhibits a variety of biological activities, including:
- Antitumor Activity : Studies have shown that indole derivatives can inhibit the proliferation of cancer cells. The presence of a pyridine ring may enhance its interaction with biological targets involved in cancer progression.
- Neuroprotective Effects : Compounds similar to 4-[2-(2-pyridinyl)-1H-indol-3-yl]-1-butanamine oxalate have demonstrated protective effects against neurodegenerative diseases by modulating neurotransmitter levels and reducing oxidative stress.
The precise mechanisms through which this compound exerts its effects are still under investigation. However, several pathways have been proposed:
- Inhibition of Cell Proliferation : The compound may interfere with cell cycle progression in cancer cells, leading to apoptosis.
- Modulation of Signaling Pathways : It is hypothesized that this compound could affect pathways such as MAPK/ERK and PI3K/Akt, which are crucial in cell survival and proliferation.
Case Studies
A review of literature reveals several key studies that highlight the biological activity of 4-[2-(2-pyridinyl)-1H-indol-3-yl]-1-butanamine oxalate:
-
Anticancer Studies :
- A study published in a peer-reviewed journal demonstrated that this compound significantly reduced the viability of various cancer cell lines, including breast and lung cancers. The mechanism was linked to apoptosis induction and cell cycle arrest at the G0/G1 phase.
-
Neuroprotection :
- Another investigation explored the neuroprotective properties of similar indole-based compounds. It was found that these compounds could reduce neuronal cell death induced by oxidative stress, suggesting potential applications in treating neurodegenerative disorders.
Table 1: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
